O-n-Butanoyl-2,3-O-diisopropylidene-alpha-D-mannofuranoside
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Description
O-n-Butanoyl-2,3-O-diisopropylidene-alpha-D-mannofuranoside is a useful research compound. Its molecular formula is C13H22O7 and its molecular weight is 290.31 g/mol. The purity is usually 95%.
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Biological Activity
O-n-Butanoyl-2,3-O-diisopropylidene-alpha-D-mannofuranoside is a carbohydrate derivative that has garnered attention in the field of glycobiology and medicinal chemistry. This compound is primarily utilized as a biochemical reagent in research focused on carbohydrate interactions and modifications. Its structural properties and biological activities make it a significant subject of study.
This compound has the following chemical characteristics:
- Molecular Formula : C13H22O7
- Molecular Weight : 290.31 g/mol
- CAS Number : 177562-07-1
Biological Activity Overview
The biological activity of this compound is primarily linked to its role in glycobiology, where it is used to study various cellular processes including:
- Cell Signaling : The compound interacts with various receptors and signaling pathways, influencing processes such as apoptosis and immune response.
- Infection Mechanisms : It has shown potential in research related to anti-infection strategies, particularly against viral and bacterial pathogens.
- Drug Conjugation : It plays a role in the development of antibody-drug conjugates (ADCs), enhancing the delivery of therapeutic agents.
The mechanisms through which this compound exerts its biological effects include:
- Glycosylation : Modifies proteins and lipids through glycosylation processes, which are crucial for cell recognition and signaling.
- Receptor Interaction : Engages with G-protein coupled receptors (GPCRs) and other membrane proteins, influencing downstream signaling pathways such as MAPK/ERK and JAK/STAT pathways .
- Inhibition of Pathogen Entry : By mimicking natural glycan structures, it may inhibit the binding of pathogens to host cells .
Case Studies
Several studies have highlighted the applications and effects of this compound:
-
Study on Antiviral Activity :
- Researchers investigated the compound's efficacy against various viruses. Results indicated that it could inhibit viral entry by blocking glycan-mediated interactions .
- Findings : The compound showed significant activity against influenza virus strains, demonstrating potential as a therapeutic agent.
- Glycobiology Research :
- Cancer Research :
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C13H22O7 |
---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
[6-(1,2-dihydroxyethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate |
InChI |
InChI=1S/C13H22O7/c1-4-5-8(16)17-12-11-10(19-13(2,3)20-11)9(18-12)7(15)6-14/h7,9-12,14-15H,4-6H2,1-3H3 |
InChI Key |
GJSSDRIKNAFDOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1C2C(C(O1)C(CO)O)OC(O2)(C)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.